molecular formula C16H11ClN2OS B2592459 [2-(2-Chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 339022-30-9

[2-(2-Chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No.: B2592459
CAS No.: 339022-30-9
M. Wt: 314.79
InChI Key: YRYIUNPJGDKLTP-UHFFFAOYSA-N
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Description

2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone is a thiazole-derived compound characterized by a phenyl ketone group at the 5-position of the thiazole ring and a 2-chloro-substituted aniline moiety at the 2-position. The 2-chloroanilino group likely enhances lipophilicity and influences electronic interactions, making it a candidate for biological applications such as antitumor agents .

Properties

IUPAC Name

[2-(2-chloroanilino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-4-5-9-13(12)19-16-18-10-14(21-16)15(20)11-6-2-1-3-7-11/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYIUNPJGDKLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone typically involves the reaction of 2-chloroaniline with a thiazole derivative under specific conditions. One common method includes the use of thionyl chloride (SOCl2) as a reagent to facilitate the formation of the thiazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, which can disrupt cellular processes in microorganisms. This inhibition is primarily due to the presence of the thiazole ring and the chloroaniline moiety, which interact with the active sites of the target enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aniline Ring

a) Chlorine Substitution Patterns
  • 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone (): Features two chlorine atoms at the 3- and 4-positions of the aniline ring. Higher lipophilicity (XLogP3: 5.8) compared to the target compound due to additional chlorine. Molecular weight: 349.2 g/mol.
  • 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone (): 4-Chloroanilino substituent with an amino group on the thiazole ring. MW: 329.81 g/mol.
b) Fluorine vs. Chlorine Substitution
  • 4-Amino-2-(3-fluoroanilino)-1,3-thiazol-5-ylmethanone (): 3-Fluoroanilino substituent introduces electronegativity without the steric bulk of chlorine. Lower molecular weight (313.35 g/mol) compared to chloro analogs. May exhibit altered pharmacokinetics due to fluorine’s smaller atomic radius.

Modifications on the Aromatic Ketone Group

  • [1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone (): Replaces the phenyl group with a biphenyl system, increasing molecular weight (390.9 g/mol). Extended aromaticity may enhance binding affinity but reduce solubility.
  • 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone (): 3,4-Dichlorophenyl ketone group adds two chlorine atoms, significantly raising lipophilicity and molecular weight (MW: ~388.2 g/mol).

Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Compound Molecular Weight (g/mol) XLogP3 Notable Substituents Biological Relevance
Target: 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone ~330* ~5.0* 2-Chloroanilino, phenyl ketone Antitumor (inferred)
2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone 349.2 5.8 3,4-Dichloroanilino High lipophilicity
4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone 329.81 N/A 4-Chloroanilino, thiazole amino group Enhanced H-bonding
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone 390.9 N/A Biphenyl ketone Improved binding affinity
4-Amino-2-(3-fluoroanilino)-1,3-thiazol-5-ylmethanone 313.35 N/A 3-Fluoroanilino Altered electronic effects

*Estimated based on analogs.

Biological Activity

The compound 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone , also known by its CAS number 339022-30-9, is a thiazole-based derivative that exhibits significant biological activity. This article delves into its structural characteristics, synthesis methods, biological activities, and potential applications in medicinal chemistry.

Structural Characteristics

This compound features a complex structure comprising:

  • A thiazole ring which is known for its diverse biological activities.
  • A chloroaniline moiety , enhancing its chemical reactivity.
  • A phenyl group linked via a methanone functional group.

The molecular formula is C16H11ClN2OSC_{16}H_{11}ClN_{2}OS with a molecular weight of approximately 314.79 g/mol. The presence of the chloro substituent increases the compound's potential for biological interactions and modifications.

Synthesis Methods

The synthesis of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone typically involves:

  • Reactions between 2-chloroaniline and thiazole derivatives under specific conditions.
  • Common reagents include thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring.

Biological Activity Overview

Research indicates that compounds containing thiazole and aniline structures often exhibit significant biological activities, including:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-thiazolecarboxylic acidThiazole ring with amino and carboxylic acid groupsAntimicrobial
4-(4-Chlorophenyl)-1,3-thiazoleThiazole ring with chlorophenyl substitutionAnticancer
2-MethylthiazoleSimplified thiazole structureAntifungal

The unique combination of the thiazole and aniline functionalities in 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone may result in distinct biological activities that are not present in other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • It inhibits certain enzymes critical for microbial growth and proliferation.
  • The chloro group enhances its binding affinity to active sites of target enzymes, disrupting cellular processes.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiazole derivatives, including:

  • Antitumor Activity : A study demonstrated that derivatives similar to 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone showed inhibitory effects against various cancer cell lines at micromolar concentrations. These findings suggest potential applications in cancer therapy.
  • Antimicrobial Properties : Thiazole-containing compounds have been shown to possess antimicrobial properties against a range of pathogens. The presence of functional groups in 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone may enhance its efficacy against resistant strains.
  • Enzyme Inhibition Studies : In vitro studies have indicated that this compound can inhibit key enzymes involved in cellular metabolism, potentially leading to apoptosis in targeted cells.

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